molecular formula C4H5BN2O4 B1295712 Uracil-5-boronic acid CAS No. 70523-22-7

Uracil-5-boronic acid

Cat. No.: B1295712
CAS No.: 70523-22-7
M. Wt: 155.91 g/mol
InChI Key: PVEJOCQTIVCDNO-UHFFFAOYSA-N
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Description

Uracil-5-boronic acid is a useful research compound. Its molecular formula is C4H5BN2O4 and its molecular weight is 155.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82645. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions

  • Alkenylation and Alkynylation : Uracil-5-iodonium triflate, related to Uracil-5-boronic acid, can undergo alkenylation or alkynylation through palladium-catalyzed cross-coupling reactions. This process is efficient under mild conditions and can be completed in a short time (Roh, Kim, & Kim, 1999).

Biomedical Research

  • Neutron Capture Therapy : A study synthesized 5-o-carboranyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil as a potential intracellular neutron capture agent. It showed promise as a sensitizer for boron neutron capture therapy, a technique used in cancer treatment (Fulcrand-el Kattan et al., 1994).
  • Fluorescent Probes : Analogues of uracil nucleosides with intrinsic fluorescence were synthesized to improve uracil's fluorescence characteristics. These analogues can be used as fluorescent probes in genetic material detection (Segal & Fischer, 2012).
  • Isoelectronic Analogs for Substituted Uracil : Research developed isoelectronic analogs of substituted uracil, which are sensitive to hydrolysis but stable in certain derivatives. These compounds have potential applications in chemical and biological research (Bielawski, Niedenzu, & Stewart, 1985).

Polymer Science

  • Nucleating Agents : Uracil has been used as a nucleating agent for poly[(3-hydroxybutyrate)-co-(3-hydroxyhexanoate)] copolymers, showing effective nucleation ability. This application is significant in polymer processing and materials science (Pan et al., 2009).

Mechanism of Action

Target of Action

Uracil-5-boronic acid (U5BA) is primarily targeted towards enzymes and receptors . It binds to the active site of these targets, effectively impeding their ability to interact with their substrates . This results in the inhibition of their activity . Moreover, U5BA exhibits an affinity for binding to DNA and RNA .

Mode of Action

The mode of action of U5BA involves its binding to the active site of enzymes and receptors . This binding event obstructs the ability of these targets to interact with their substrates, leading to the inhibition of their activity . Furthermore, U5BA can bind to DNA and RNA, thereby obstructing their transcription and translation processes .

Biochemical Pathways

U5BA exerts its modulatory effects on biochemical pathways through its multifaceted interactions . By binding to enzymes, receptors, DNA, and RNA, it can influence various biochemical pathways . .

Result of Action

The result of U5BA’s action is the inhibition of the activity of its target enzymes and receptors . This inhibition can lead to changes in the function of these targets and potentially disrupt the normal biochemical pathways in which they are involved . Additionally, by binding to DNA and RNA, U5BA can obstruct their transcription and translation processes .

Action Environment

The action environment of U5BA can influence its action, efficacy, and stability. It is known that U5BA is slightly soluble in water , which could potentially influence its distribution and action in aqueous biological environments

Safety and Hazards

Uracil-5-boronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and store away from oxidizing agents .

Biochemical Analysis

Biochemical Properties

Uracil-5-boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes and receptors. It binds to the active sites of enzymes and receptors, impeding their interaction with substrates and thereby inhibiting their activity . Additionally, this compound exhibits an affinity for binding to DNA and RNA, obstructing transcription and translation processes . This compound’s interactions with biomolecules make it a versatile tool in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to DNA and RNA, it can modulate gene expression and affect the stability of nucleic acids . This compound’s impact on cell signaling pathways can lead to alterations in cellular functions, such as proliferation and apoptosis. Furthermore, this compound’s interactions with enzymes can influence metabolic pathways, affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, inhibiting their activity by preventing substrate interaction . Additionally, this compound can bind to DNA and RNA, obstructing transcription and translation processes . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its stability may be affected by environmental conditions, such as temperature and pH, which can influence its degradation rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular functions, while higher doses can lead to significant alterations in cellular processes . Toxic or adverse effects may occur at high doses, highlighting the importance of determining the optimal dosage for experimental purposes . Studies have shown that this compound can influence metabolic pathways and gene expression in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting enzyme activity and altering gene expression . Its interactions with enzymes involved in pyrimidine metabolism highlight its role in modulating biochemical pathways . Additionally, this compound’s impact on metabolic pathways can influence cellular functions and overall metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its activity and function, as they determine its availability for biochemical reactions and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it determines its interactions with biomolecules and its impact on cellular processes . Studies have shown that this compound can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression .

Properties

IUPAC Name

(2,4-dioxo-1H-pyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h1,10-11H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJOCQTIVCDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)NC1=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292443
Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70523-22-7
Record name 70523-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70523-22-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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